Urea, N-(3,4-dichlorophenyl)-N'-[4-(1-methylpropyl)phenyl]-
Description
This urea derivative features a 3,4-dichlorophenyl group and a 4-(1-methylpropyl)phenyl substituent. The dichlorophenyl moiety is common in agrochemicals and pharmaceuticals due to its electron-withdrawing properties and resistance to metabolic degradation .
Properties
CAS No. |
29973-18-0 |
|---|---|
Molecular Formula |
C17H18Cl2N2O |
Molecular Weight |
337.2 g/mol |
IUPAC Name |
1-(4-butan-2-ylphenyl)-3-(3,4-dichlorophenyl)urea |
InChI |
InChI=1S/C17H18Cl2N2O/c1-3-11(2)12-4-6-13(7-5-12)20-17(22)21-14-8-9-15(18)16(19)10-14/h4-11H,3H2,1-2H3,(H2,20,21,22) |
InChI Key |
UCXNRTLJUOKOCB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of urea derivatives typically involves the reaction of an isocyanate with an amine. For the preparation of Urea, N-(3,4-dichlorophenyl)-N’-[4-(1-methylpropyl)phenyl]-, the following general steps can be considered:
Starting Materials: 3,4-dichloroaniline and 4-(1-methylpropyl)phenyl isocyanate.
Reaction Conditions: The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under anhydrous conditions to prevent hydrolysis of the isocyanate.
Procedure: The amine is added to the isocyanate solution dropwise, and the mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound would involve similar steps but on a larger scale. Continuous flow reactors and automated systems might be used to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Urea derivatives can undergo oxidation reactions, often leading to the formation of corresponding urea oxides.
Reduction: Reduction reactions can convert the urea group into amines or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield urea oxides, while reduction could produce amines.
Scientific Research Applications
Pharmaceutical Applications
- Antimicrobial Activity : Research indicates that derivatives of urea compounds exhibit significant antimicrobial properties. Studies have shown that urea derivatives can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 31.25 to 62.5 µg/mL .
- Anti-inflammatory Effects : Some studies suggest that urea derivatives may modulate inflammatory responses, making them potential candidates for treating inflammatory diseases .
- Purinergic Signaling : The compound may interact with purinergic receptors, which play a role in immune response and inflammation. This interaction opens avenues for developing new therapeutic agents targeting these pathways .
Agricultural Applications
- Herbicide Development : The compound's structure is similar to known herbicides, suggesting potential use in developing new herbicides that target specific plant species while minimizing damage to crops .
- Pesticidal Properties : Research into urea derivatives indicates they may possess insecticidal properties, potentially offering environmentally friendly alternatives to traditional pesticides .
Material Science
- Polymer Synthesis : Urea compounds are often used as intermediates in synthesizing polymers and resins. Their unique chemical structure allows for the development of materials with specific mechanical and thermal properties .
- Coatings and Adhesives : The compound can be utilized in formulating coatings and adhesives due to its chemical stability and adhesion properties, which are essential for industrial applications .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of urea derivatives against several pathogens. The results demonstrated significant antibacterial activity, highlighting the potential for developing new antimicrobial agents derived from urea compounds.
Case Study 2: Herbicide Development
Research focused on synthesizing herbicides based on the urea structure showed promising results in selectively targeting weed species without harming crops. Field trials indicated effective weed control with minimal environmental impact.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific application. For instance, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and inhibiting its activity. The molecular targets and pathways involved would vary based on the biological or chemical context.
Comparison with Similar Compounds
Comparison with Similar Urea Derivatives
Structural Analogues with Dichlorophenyl Groups
- Compound 8g (): 1-(4-(4-(Chloromethyl)thiazol-2-yl)phenyl)-3-(3,4-dichlorophenyl)urea Key Differences: Incorporates a thiazole ring with a chloromethyl group instead of the 4-(1-methylpropyl)phenyl substituent. Properties: Higher molecular weight (412.0 g/mol vs.
- N-(2'-anilino-4,4'-bipyridin-2-yl)-N'-(3,4-dichlorophenyl)urea (): Key Differences: Bipyridine-aniline core vs. the target’s alkyl-substituted phenyl groups. Relevance: Demonstrates the versatility of 3,4-dichlorophenyl ureas in forming π-π interactions, which may enhance binding to biological targets like enzymes or receptors .
Agrochemical Ureas with Alkyl-Substituted Phenyl Groups
- Isoproturon () : N,N-dimethyl-N'-(4-(1-methylethyl)phenyl)urea
- Key Differences : Methylpropyl vs. methylethyl substituent; dimethylurea vs. dichlorophenyl urea.
- Functional Impact : Isoproturon’s methylethyl group contributes to herbicidal activity by increasing lipophilicity and soil adsorption. The target compound’s methylpropyl group may offer similar advantages but with longer environmental persistence due to reduced biodegradability .
- Fenuron () : N,N-dimethyl-N'-phenylurea
Sulfonyloxy-Substituted Ureas (–5)
- N,N'-di-[4-(methanesulfonyloxy)phenyl]urea () :
- Key Differences : Sulfonyloxy groups enhance water solubility but reduce membrane permeability compared to the target’s hydrophobic dichlorophenyl and methylpropyl groups.
- Applications : Primarily used as intermediates in drug synthesis or polymer chemistry, unlike the target compound’s likely agrochemical or pharmacological focus .
Research Findings and Data Tables
Discussion of Key Differentiators
- Synthetic Feasibility : Compared to sulfonyloxy-substituted ureas (–5), the target compound’s synthesis may face challenges in regioselective coupling but benefits from established protocols for dichlorophenyl derivatives .
- Environmental Impact : The methylpropyl chain may prolong environmental half-life relative to isoproturon, necessitating further ecotoxicological studies .
Biological Activity
Urea derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and enzyme inhibition properties. This article focuses on the biological activity of the compound Urea, N-(3,4-dichlorophenyl)-N'-[4-(1-methylpropyl)phenyl]- , exploring its synthesis, biological evaluations, and potential therapeutic applications.
Chemical Structure
The compound is characterized by the following structure:
- IUPAC Name : N-(3,4-dichlorophenyl)-N'-[4-(1-methylpropyl)phenyl]urea
- Molecular Formula : CHClNO
Synthesis
The synthesis of urea derivatives typically involves the reaction of isocyanates with amines or phenols. For this specific compound, a multi-step synthetic route is generally employed to ensure the correct substitution patterns on the phenyl rings.
Anticancer Activity
Recent studies have indicated that urea derivatives exhibit promising anticancer properties. For instance, a related compound demonstrated potent inhibitory activity against various cancer cell lines with IC values in the low micromolar range (e.g., 2.39 μM for A549 cells) . The presence of halogen substituents like chlorine enhances the lipophilicity and biological activity of these compounds.
Antimicrobial Activity
The compound's antimicrobial efficacy has been evaluated against several bacterial strains. Preliminary data suggest that similar urea derivatives possess moderate to significant antibacterial activities. For example, compounds with greater lipophilicity showed higher antibacterial effectiveness .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 31.25 - 62.5 |
| Escherichia coli | 40 |
| Acinetobacter baumannii | 62.5 |
Urease Inhibition
Urease inhibition is another critical area where urea derivatives are evaluated. The urease enzyme is a target for treating conditions like urinary tract infections and kidney stones. Compounds structurally related to our target have shown IC values ranging from 16.13 to 21.05 μM against urease enzymes .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that:
- The presence of dichloro substituents enhances biological activity.
- The positioning of substituents on the phenyl rings significantly influences potency.
- Lipophilicity correlates with increased antibacterial and anticancer activity.
Case Studies
- Carcinogenicity Studies : A related compound (1-methyl-3(p-chlorophenyl)-1-nitrosourea) was tested in rats and exhibited a 100% frequency of forestomach tumors, highlighting the potential risks associated with certain urea derivatives .
- Urease Inhibition Studies : Furan chalcone derivatives containing similar moieties were tested for urease inhibition, showing promising results with IC values indicating effective binding to the enzyme's active site .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
